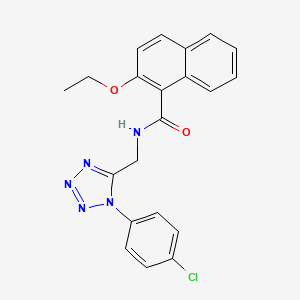
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a tetrazol ring, a naphthamide group, and a chlorophenyl group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazol ring, naphthamide group, and chlorophenyl group would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The tetrazol ring is known to participate in various reactions, including substitution and addition reactions . The naphthamide and chlorophenyl groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazol ring could contribute to its acidity, while the naphthamide group could influence its solubility .Aplicaciones Científicas De Investigación
Organic Synthesis and Building Blocks
Cyanamides serve as valuable building blocks for nitrogen-rich molecules, including amidines, guanidines, and ureas. The cyanamide moiety is present in several biologically active compounds, such as cathepsin K protease inhibitors and type 4 phosphodiesterase inhibitors. Notably, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide can be synthesized via electrophilic cyanation of commercially available ®-4-chloro-α-methylbenzylamine using cyanogen bromide .
Asymmetric Synthesis
This novel chiral cyanamide holds promise as an advanced intermediate in asymmetric synthesis. Its unique structure and stereochemistry make it a potential candidate for creating enantiomerically pure compounds .
Anti-Allergic Activities
While not directly studied for anti-allergic effects, related piperazine derivatives containing a similar phenylmethyl group have been investigated for their in vivo anti-allergic activities. Further research could explore the potential of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide in this context .
Antileishmanial and Antimalarial Properties
Although not specifically tested, related compounds have demonstrated antileishmanial and antimalarial activities. N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide’s structural features may warrant investigation in these areas .
Insecticides
The cyanamide motif appears in insecticides such as thiacloprid and sulfoxaflor. While not directly studied for insecticidal properties, this compound could be explored for potential pesticidal effects .
Synthetic Methodology
The electrophilic cyanation method used to synthesize N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide is widely applicable in synthetic organic chemistry. Researchers can build upon this methodology to explore other cyanamide derivatives .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-2-29-18-12-7-14-5-3-4-6-17(14)20(18)21(28)23-13-19-24-25-26-27(19)16-10-8-15(22)9-11-16/h3-12H,2,13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPOMJPLKBZSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-2-(4-methoxypyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2707862.png)
![2-Chloro-N-[[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]acetamide](/img/structure/B2707863.png)
![9-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
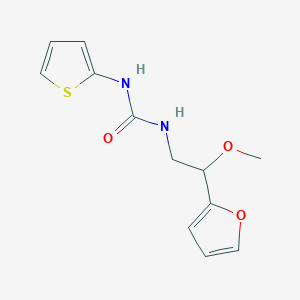
![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid](/img/structure/B2707867.png)
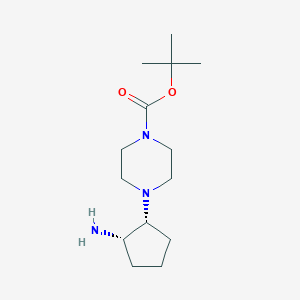
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2707870.png)
![2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione](/img/structure/B2707873.png)

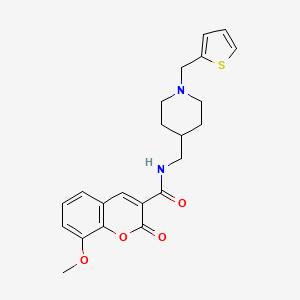
![N-(3-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707878.png)
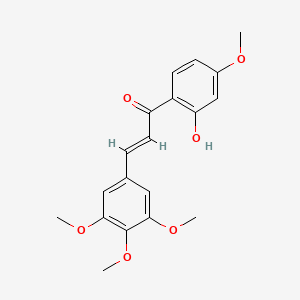
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2707881.png)
![(Z)-2-amino-6-ethyl-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2707884.png)